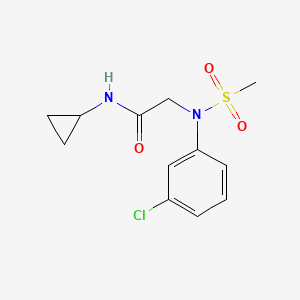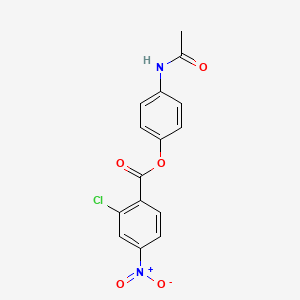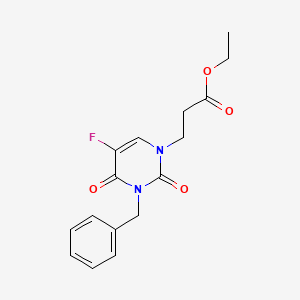
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 54626, is a synthetic compound that has been widely used in scientific research. It belongs to the class of glycineB site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. In
Mécanisme D'action
CGP 54626 acts as a glycineB site antagonist, which means that it binds to a specific site on the N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor that is involved in the modulation of receptor activity by glycine. By blocking this site, CGP 54626 reduces the activity of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors and modulates the release of various neurotransmitters such as glutamate and dopamine. The exact mechanism of action of CGP 54626 is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
CGP 54626 has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the reduction of pain perception. It has also been shown to have neuroprotective effects in various models of neurological disorders such as stroke and traumatic brain injury. However, the exact nature and extent of these effects are still under investigation, and further research is needed to fully understand the biochemical and physiological effects of CGP 54626.
Avantages Et Limitations Des Expériences En Laboratoire
CGP 54626 has several advantages for use in lab experiments, including its high purity, stability, and specificity for the glycineB site of the N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration. In addition, the effects of CGP 54626 on other receptors and signaling pathways are still not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on CGP 54626, including the investigation of its effects on other receptors and signaling pathways, the development of more specific and potent N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor antagonists, and the exploration of its potential therapeutic applications in various neurological disorders. In addition, further research is needed to fully understand the biochemical and physiological effects of CGP 54626, and to determine the optimal dosing and administration protocols for use in lab experiments.
Méthodes De Synthèse
CGP 54626 can be synthesized through a multi-step process that involves the reaction of various reagents such as 3-chloroaniline, cyclopropylamine, and methylsulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been described in detail in various research articles, and it has been shown to yield a high-quality product that is suitable for scientific research.
Applications De Recherche Scientifique
CGP 54626 has been widely used in scientific research to study the role of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors in various physiological and pathological processes. It has been shown to modulate the activity of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptors in the central nervous system, which are involved in processes such as learning and memory, synaptic plasticity, and pain perception. The compound has been used to study the effects of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor blockade on these processes, and to investigate the potential therapeutic applications of N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide receptor antagonists in various neurological disorders.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15(8-12(16)14-10-5-6-10)11-4-2-3-9(13)7-11/h2-4,7,10H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAETPVMSVXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)




![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)

